molecular formula C26H31P B8439459 ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane

ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane

Cat. No. B8439459
M. Wt: 374.5 g/mol
InChI Key: OTACSHJZWXSRDX-UHFFFAOYSA-N
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Patent
US07223879B2

Procedure details

An oven-dried Schlenk tube was cooled to room temperature under an argon purge, and was charged with magnesium turnings (54 mg, 2.2 mmol), THF (2 mL), and 1,2-dibromoethane (9 μL). The mixture was stirred at room temperature for 15 min, then a solution of 2 (618 mg, 2.0 mmol) in 1 mL THF was added dropwise. The mixture was stirred at rt for 1 h, then the septum was removed from the flask, and copper (I) chloride (283 mg, 2.1 mmol) was added. The tube was capped with the septum and purged with argon for 1 min. The tube was charged with di-t-butylchlorophosphine (0.46 mL, 2.4 mmol) and additional THF (1 mL). The mixture was heated to 60° C. with stirring for 26 h. The mixture was cooled to room temperature and filtered, and the solids were washed with ether/hexanes (50 mL, 1/1 v/v). The organic solution was poured into a separatory funnel and washed with ammonium hydroxide solution (3×50 mL), and brine (50 mL). The organic phase was then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was recrystallized from hot methanol to afford 191 mg (26%) of 3 as a white, crystalline solid.
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
9 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
618 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
copper (I) chloride
Quantity
283 mg
Type
catalyst
Reaction Step Four
Name
Yield
26%

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4]Br.CN([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1P(C1CCCCC1)C1CCCCC1)C.[C:34]([P:38]([C:40]([CH3:43])([CH3:42])[CH3:41])Cl)([CH3:37])([CH3:36])[CH3:35]>C1COCC1.[Cu]Cl>[C:34]([P:38]([C:40]([CH3:43])([CH3:42])[CH3:41])[C:4]1[CH:3]=[CH:11][CH:10]=[CH:9][C:14]=1[C:9]1[C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=1)([CH3:37])([CH3:36])[CH3:35]

Inputs

Step One
Name
Quantity
54 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
9 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
618 mg
Type
reactant
Smiles
CN(C)C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.46 mL
Type
reactant
Smiles
C(C)(C)(C)P(Cl)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
copper (I) chloride
Quantity
283 mg
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The tube was capped with the septum
CUSTOM
Type
CUSTOM
Details
purged with argon for 1 min
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
STIRRING
Type
STIRRING
Details
with stirring for 26 h
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with ether/hexanes (50 mL, 1/1 v/v)
ADDITION
Type
ADDITION
Details
The organic solution was poured into a separatory funnel
WASH
Type
WASH
Details
washed with ammonium hydroxide solution (3×50 mL), and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from hot methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C=1C(=CC=CC1)C1=CC=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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